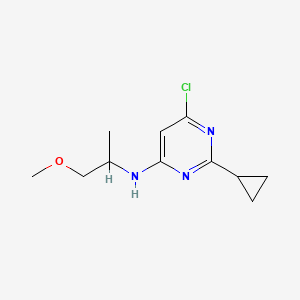

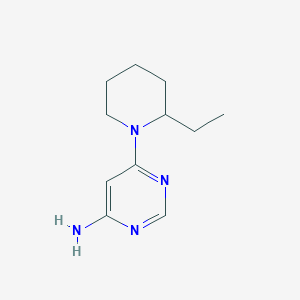

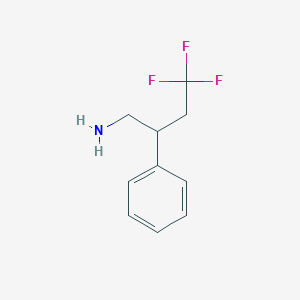

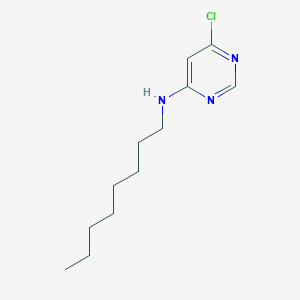

2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one

Overview

Description

2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one, also known as 2-azidoethylpiperidine or AEP, is an organic compound with a variety of uses in scientific research. It is a colorless, crystalline solid that is soluble in polar organic solvents, such as methanol, acetone, and acetonitrile. AEP is an important reagent in organic synthesis, as it is used to introduce an azide functional group into a molecule. It is also used in biochemistry and molecular biology as a substrate for enzymes, and in pharmaceutical research as a drug candidate.

Scientific Research Applications

Targeted Protein Degradation

This compound is useful as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are an emerging class of therapeutics that target specific proteins for degradation, offering a novel approach to drug development, particularly for diseases where protein overexpression is a factor.

Chemical Synthesis

The azido group in the compound provides a reactive functionality that can be used in click chemistry . This makes it valuable for constructing complex molecules, which is essential in the synthesis of new materials and pharmaceuticals.

Drug Development

Due to its structural complexity, this compound can be used in the development of new drugs. Its piperidine moiety is a common feature in many pharmaceuticals, suggesting potential applications in creating novel therapeutic agents.

Organic Synthesis

The compound’s hydroxyethyl side chain offers versatility in organic synthesis. It can undergo various chemical reactions, providing a pathway to synthesize a wide array of organic compounds.

Reference Standards

It can serve as a high-quality reference standard in pharmaceutical testing, ensuring the accuracy and reliability of analytical methods used in drug development and quality control .

Therapeutic Applications

The compound has garnered attention for its potential therapeutic applications. Its unique structure could be the basis for designing new treatments, especially in targeting neurological disorders where piperidine derivatives are often beneficial.

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a vibrant field of research with potential future directions.

properties

IUPAC Name |

2-azido-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-7(14)8-2-4-13(5-3-8)9(15)6-11-12-10/h7-8,14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYMGVGZUIFSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C(=O)CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1491720.png)

![1-[(2,4-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1491729.png)